Tetrahydro-N,2-dimethyl-2-furfurylamine

Physical Chemistry Purification Reaction Engineering

Tetrahydro-N,2-dimethyl-2-furfurylamine (CAS 7179-95-5) is a fully saturated heterocyclic amine with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol. It is characterized by a tetrahydrofuran (THF) ring substituted at the 2-position with a methyl group and a methylaminomethyl group.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 7179-95-5
Cat. No. B121626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-N,2-dimethyl-2-furfurylamine
CAS7179-95-5
SynonymsTetrahydro-N,2-dimethyl-2-furanmethanamine
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC1(CCCO1)CNC
InChIInChI=1S/C7H15NO/c1-7(6-8-2)4-3-5-9-7/h8H,3-6H2,1-2H3
InChIKeyCWQAYJVEMMQWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-N,2-dimethyl-2-furfurylamine (CAS 7179-95-5): Technical Baseline for Procurement


Tetrahydro-N,2-dimethyl-2-furfurylamine (CAS 7179-95-5) is a fully saturated heterocyclic amine with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol [1]. It is characterized by a tetrahydrofuran (THF) ring substituted at the 2-position with a methyl group and a methylaminomethyl group [2]. This specific substitution pattern distinguishes it from unsubstituted tetrahydrofurfurylamine. The compound is a liquid with a reported boiling point of 162.9±13.0 °C at 760 mmHg and a calculated LogP of 1.16580 [3]. It is primarily valued in industrial and research settings as a specialized chemical building block and a key intermediate in pharmaceutical synthesis .

Why Tetrahydro-N,2-dimethyl-2-furfurylamine Cannot Be Casually Substituted with In-Class Analogs


In scientific and industrial contexts, substituting Tetrahydro-N,2-dimethyl-2-furfurylamine (CAS 7179-95-5) with a structurally similar, but not identical, tetrahydrofuranamine analog is not a straightforward substitution. The compound's specific combination of a 2-methyl substituent on the THF ring and a secondary amine (N-methyl) results in a unique steric and electronic profile [1]. This differentiation manifests in quantifiable differences in physical properties such as boiling point and lipophilicity (LogP) compared to analogs like tetrahydrofurfurylamine (CAS 4795-29-3) and N-methyltetrahydrofurfurylamine (CAS 2439-57-8) [2]. More critically, this specific substitution pattern is integral to its documented role as the amino component in the synthesis of the diuretic drug Mefruside, where a different analog would not yield the same final active pharmaceutical ingredient . These quantifiable and functional distinctions demonstrate that generic substitution is not feasible without altering experimental outcomes or synthetic routes.

Quantitative Differentiation of Tetrahydro-N,2-dimethyl-2-furfurylamine vs. Core Analogs


Boiling Point and Volatility Comparison: Tetrahydro-N,2-dimethyl-2-furfurylamine vs. Tetrahydrofurfurylamine

Tetrahydro-N,2-dimethyl-2-furfurylamine (CAS 7179-95-5) exhibits a significantly higher boiling point compared to its unsubstituted parent, tetrahydrofurfurylamine (CAS 4795-29-3). This is a direct consequence of its increased molecular weight and enhanced intermolecular forces due to the additional methyl groups [1]. This property dictates different handling, purification (e.g., distillation), and reaction conditions.

Physical Chemistry Purification Reaction Engineering

Lipophilicity (LogP) Shift: Tetrahydro-N,2-dimethyl-2-furfurylamine vs. N-Methyltetrahydrofurfurylamine

The calculated LogP for Tetrahydro-N,2-dimethyl-2-furfurylamine is 1.16580, indicating higher lipophilicity compared to its less substituted analog, N-methyltetrahydrofurfurylamine (CAS 2439-57-8), which has a predicted LogP of approximately 0.4 (based on its XLogP3 value) [1][2]. This quantifiable difference is attributed to the additional 2-methyl group on the tetrahydrofuran ring, which increases the compound's non-polar surface area and reduces its overall polarity [3].

Medicinal Chemistry Partitioning ADME Properties

Polar Surface Area (PSA) and Hydrogen Bonding: Tetrahydro-N,2-dimethyl-2-furfurylamine vs. Tetrahydrofurfurylamine

The topological polar surface area (TPSA) is a key descriptor for predicting drug absorption and bioavailability. Tetrahydro-N,2-dimethyl-2-furfurylamine has a calculated TPSA of 21.26 Ų, which is significantly lower than the TPSA of 35.25 Ų for the unsubstituted tetrahydrofurfurylamine (CAS 4795-29-3) [1]. This reduction is due to the substitution of hydrogen atoms with non-polar methyl groups, decreasing the molecule's capacity for hydrogen bonding and polar interactions [2].

Medicinal Chemistry Solubility Drug Design

Critical Role as a Specific Intermediate in Mefruside Synthesis

Tetrahydro-N,2-dimethyl-2-furfurylamine is the designated amino component in the synthetic preparation of Mefruside (M205150), a sulfonamide diuretic . This is a specific, documented application that is not shared by its close analogs like tetrahydrofurfurylamine or N-methyltetrahydrofurfurylamine. The final structure of Mefruside (4-chloro-N-methyl-N-(tetrahydro-2-methylfuran-2-yl)-1,3-benzenedisulfonamide) requires the exact substitution pattern present in CAS 7179-95-5, making it an essential and non-substitutable raw material for this particular drug synthesis [1].

Pharmaceutical Synthesis Organic Chemistry Process Development

Optimal Scientific and Industrial Scenarios for Selecting Tetrahydro-N,2-dimethyl-2-furfurylamine (CAS 7179-95-5)


Synthesis and Research of the Diuretic Mefruside

This is the primary and most compelling application for procuring CAS 7179-95-5. The compound is a non-substitutable intermediate in the established synthesis of Mefruside . Any research group developing new synthetic routes to Mefruside, manufacturing the drug substance, or studying its impurities and metabolites must source this exact compound. Using a generic analog like tetrahydrofurfurylamine would yield a different final product, making procurement of this specific CAS number essential.

Medicinal Chemistry Building Block for Modulating Lipophilicity and Permeability

For medicinal chemists seeking to explore the structure-activity relationship (SAR) of a lead compound, Tetrahydro-N,2-dimethyl-2-furfurylamine offers a quantifiable advantage as a building block. Its calculated LogP of 1.16580 and TPSA of 21.26 Ų [1] represent a distinct and more lipophilic, less polar profile compared to its in-class analogs. Introducing this group into a molecule is a calculated strategy to improve membrane permeability or reduce aqueous solubility, differentiating it from the use of more polar tetrahydrofurfurylamine derivatives.

Development of Novel Synthetic Methodologies Involving Hindered Amines

The presence of a 2-methyl group on the tetrahydrofuran ring creates a sterically hindered amine environment around the nitrogen atom [2]. This makes the compound a valuable substrate for developing and testing new catalytic methods, particularly in reactions where steric bulk influences selectivity (e.g., asymmetric synthesis, selective N-alkylation). Its distinct boiling point of 162.9±13.0 °C [3] also facilitates specific purification and reaction monitoring protocols that differ from its more volatile analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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